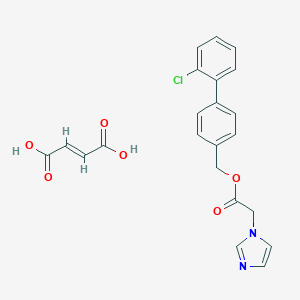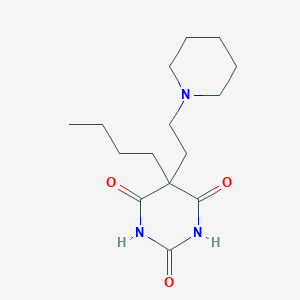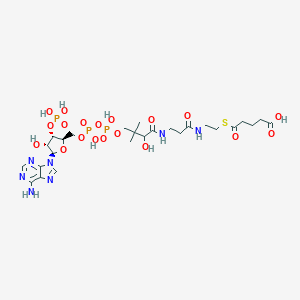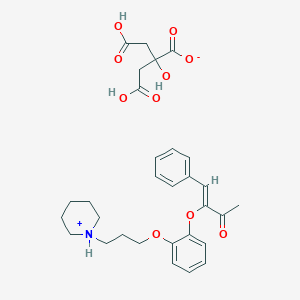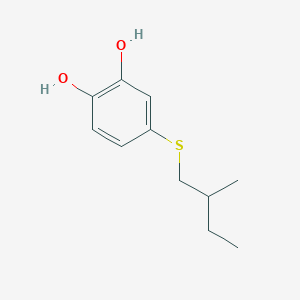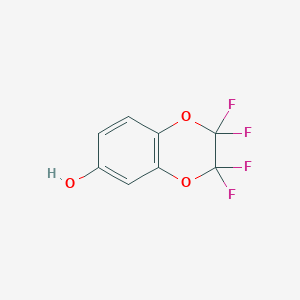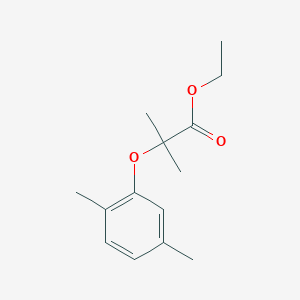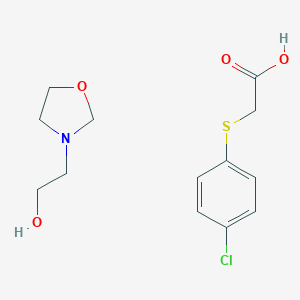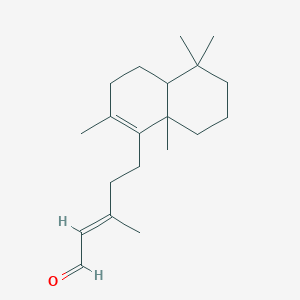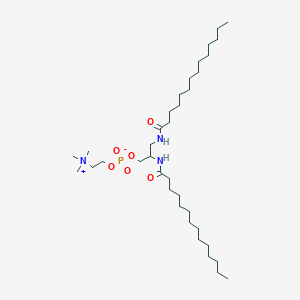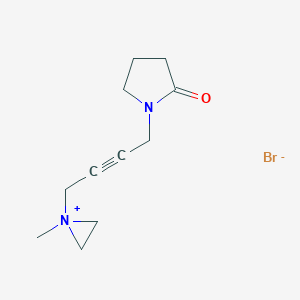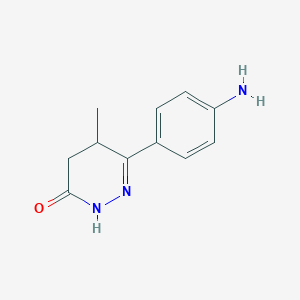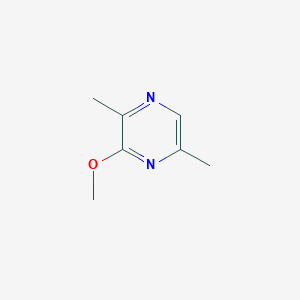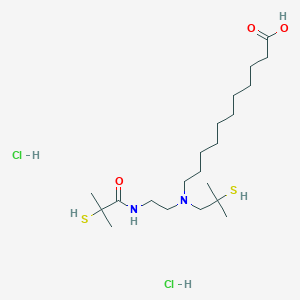
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine, also known as UDENYCA, is a synthetic compound that has been developed for scientific research applications. It is a thiol-modified ethylenediamine derivative that has been shown to have potential as a therapeutic agent for a variety of conditions.
Mecanismo De Acción
The mechanism of action of N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine is not fully understood, but it is believed to be related to its thiol-modified structure. N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine is thought to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of pro-inflammatory cytokines. It has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine has been shown to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, inhibition of cancer cell growth, and modulation of enzyme activity. It has also been shown to have a protective effect on the liver and kidneys in animal models, and to improve cognitive function in aged rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine has several advantages for use in lab experiments, including its high purity and stability, and its ability to inhibit the growth of cancer cells in vitro. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several potential future directions for research on N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine, including its use as a therapeutic agent for cancer and other diseases, its potential as a neuroprotective agent, and its use in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine and to explore its potential applications in various fields.
Métodos De Síntesis
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine is synthesized through a multi-step process that involves the reaction of 11-Undecanoic acid with ethylenediamine, followed by the addition of 2-methyl-2-mercaptopropylamine. The resulting compound is purified through a series of chromatographic techniques to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and oxidative stress. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine has been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
108736-69-2 |
|---|---|
Nombre del producto |
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine |
Fórmula molecular |
C21H44Cl2N2O3S2 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
11-[2-[(2-methyl-2-sulfanylpropanoyl)amino]ethyl-(2-methyl-2-sulfanylpropyl)amino]undecanoic acid;dihydrochloride |
InChI |
InChI=1S/C21H42N2O3S2.2ClH/c1-20(2,27)17-23(16-14-22-19(26)21(3,4)28)15-12-10-8-6-5-7-9-11-13-18(24)25;;/h27-28H,5-17H2,1-4H3,(H,22,26)(H,24,25);2*1H |
Clave InChI |
FCCYYQWYTLCMRS-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(CCCCCCCCCCC(=O)O)CCNC(=O)C(C)(C)S)S.Cl.Cl |
SMILES canónico |
CC(C)(CN(CCCCCCCCCCC(=O)O)CCNC(=O)C(C)(C)S)S.Cl.Cl |
Otros números CAS |
108736-69-2 |
Sinónimos |
DADT-FA N-(11-undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



